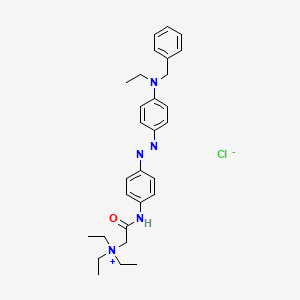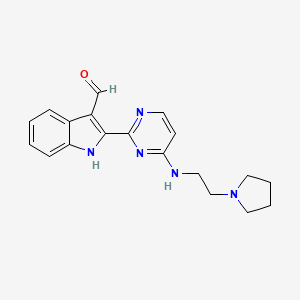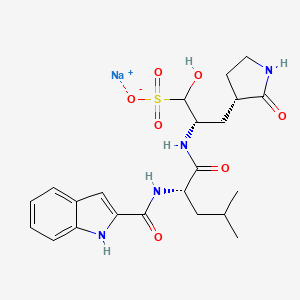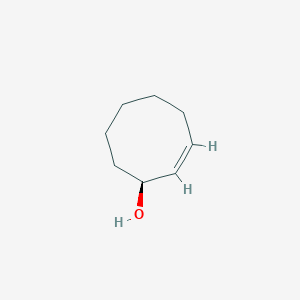
(S,E)-Cyclooct-2-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-Cyclooct-2-enol is an organic compound characterized by a cyclooctane ring with a double bond at the second position and a hydroxyl group (-OH) attached to the same carbon. The (S,E) notation indicates the stereochemistry of the compound, with (S) referring to the absolute configuration of the chiral center and (E) denoting the trans configuration of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Cyclooct-2-enol typically involves the following steps:
Formation of the Cyclooctane Ring: This can be achieved through various cyclization reactions, such as the intramolecular aldol condensation or ring-closing metathesis.
Introduction of the Double Bond: The double bond can be introduced via dehydrohalogenation reactions, where a halogenated cyclooctane derivative is treated with a strong base.
Hydroxylation: The hydroxyl group is introduced through hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and selectivity. Continuous flow reactors and optimized reaction conditions are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Cyclooct-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl).
Major Products
Oxidation: Cyclooct-2-enone or cyclooct-2-enal.
Reduction: Cyclooctanol.
Substitution: Cyclooct-2-enyl chloride or bromide.
Scientific Research Applications
(S,E)-Cyclooct-2-enol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-Cyclooct-2-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical modifications. These interactions can modulate biological pathways and elicit specific physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical reactions.
Cyclooct-2-enone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclooctene: Lacks the hydroxyl group, making it less versatile in functional group transformations.
Uniqueness
(S,E)-Cyclooct-2-enol is unique due to its combination of a hydroxyl group and a double bond within a cyclooctane ring, providing a versatile platform for various chemical reactions and applications
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,2E)-cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4+/t8-/m1/s1 |
InChI Key |
UJZBDMYKNUWDPM-YZCDNWJKSA-N |
Isomeric SMILES |
C1CC/C=C/[C@H](CC1)O |
Canonical SMILES |
C1CCC=CC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


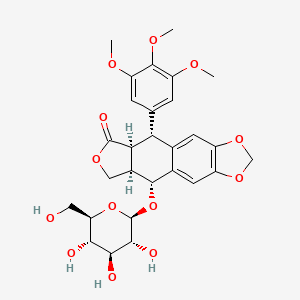
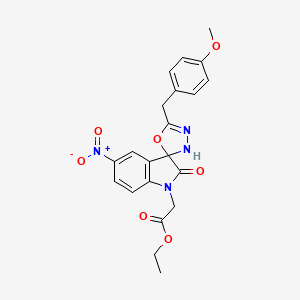
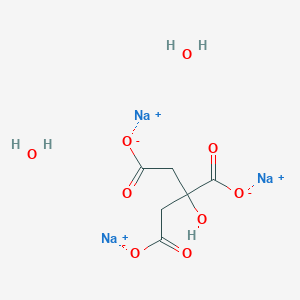
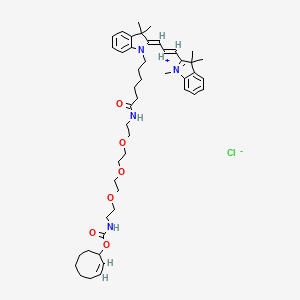
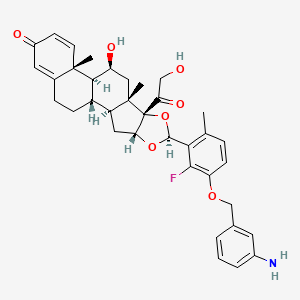

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
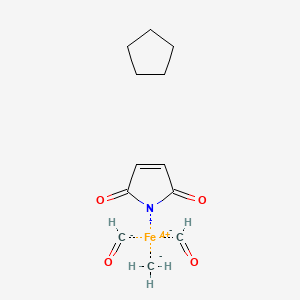
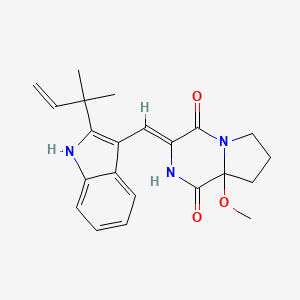
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
